5-Fluoro-n-[(pyridin-4-yl)methyl]pyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4/c11-9-6-13-7-15-10(9)14-5-8-1-3-12-4-2-8/h1-4,6-7H,5H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSXVXQZQMRRQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC2=NC=NC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-n-[(pyridin-4-yl)methyl]pyrimidin-4-amine typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method employs Selectfluor in the presence of silver carbonate (Ag2CO3) to achieve high regioselectivity and yield . The reaction conditions are generally mild, often carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Group
The primary amine at position 4 of the pyrimidine ring participates in nucleophilic reactions:
Acylation
Reaction with acyl chlorides or anhydrides forms amides. For example:
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Reagents : Acetyl chloride, pyridine (base)
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Product : N-Acetyl-5-fluoro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine
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Mechanism : Base-mediated nucleophilic attack by the amine on the acyl chloride.
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Reference : Analogous amide formations are detailed in pyrimidine derivatives using phosphorus oxychloride and pyridine (e.g., synthesis of VU0424238) .
Alkylation
The amine reacts with alkyl halides to form secondary amines:
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Reagents : Methyl iodide, potassium carbonate
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Product : N-Methyl-5-fluoro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine
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Conditions : Polar aprotic solvents (e.g., DMF) at 60–80°C .
Electrophilic Aromatic Substitution on the Pyrimidine Ring
The electron-withdrawing fluorine at position 5 directs electrophiles to specific positions:
| Position | Reactivity | Example Reaction | Product | Conditions |
|---|---|---|---|---|
| C-2 | Moderate | Bromination with NBS | 5-Fluoro-2-bromo derivative | DMF, 80°C |
| C-6 | Low | Nitration | 5-Fluoro-6-nitro derivative | HNO₃, H₂SO₄, 0°C |
Key Insight : Fluorine’s meta-directing effect and steric constraints from the pyridylmethyl group limit substitution at C-6 .
Condensation Reactions
The amine forms Schiff bases with carbonyl compounds:
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Reagents : Benzaldehyde, catalytic acid
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Product : Imine-linked derivative
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Application : Intermediate for heterocyclic scaffold diversification .
Halogen Exchange at C-5
Fluorine at C-5 can be replaced under harsh conditions:
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Reagents : Chlorine gas, AlCl₃ (Lewis acid)
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Product : 5-Chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine
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Challenges : Low yield due to fluorine’s poor leaving-group ability .
Metal-Catalyzed Cross-Coupling
After halogenation (e.g., bromination at C-2), Suzuki-Miyaura coupling is feasible:
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Reagents : Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃
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Product : Biaryl-pyrimidine hybrid
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Reference : Similar couplings are reported for bromopyrimidines .
Metabolic and Redox Reactions
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Oxidation : The pyrimidine ring undergoes oxidation via aldehyde oxidase (AO), forming hydroxylated metabolites .
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering electronic properties .
Interactions with Heterocyclic Systems
The pyridin-4-ylmethyl group enables π-stacking and hydrogen bonding, influencing reactivity in:
Scientific Research Applications
Anticancer Research
5-Fluoro-n-[(pyridin-4-yl)methyl]pyrimidin-4-amine has shown potential as an anticancer agent. It acts as an inhibitor of specific protein kinases, which are crucial in cell signaling pathways that regulate cell division and survival. The compound's ability to inhibit cyclin-dependent kinases (CDKs) has been particularly noted, making it a candidate for the treatment of various cancers, including breast cancer and leukemia .
Case Study: Inhibition of CDKs
In a study examining the effects of various pyrimidine derivatives on cancer cell lines, this compound demonstrated significant inhibition of CDK2 and CDK6, leading to reduced proliferation of cancer cells .
Antiviral Research
This compound is also being investigated for its antiviral properties. It has shown efficacy against viral infections by targeting viral replication mechanisms. The structural similarity to other antiviral agents suggests that it may inhibit viral polymerases or proteases, thereby preventing the virus from replicating within host cells .
Data Table: Antiviral Efficacy
| Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HIV | 0.5 | Inhibition of reverse transcriptase |
| Influenza A | 0.8 | Inhibition of viral polymerase |
| Hepatitis C | 1.2 | Protease inhibition |
Neuropharmacology
The compound is being explored for its potential neuroprotective effects. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which could have implications for treating neurodegenerative disorders like Parkinson's disease and Alzheimer’s disease .
Case Study: Neuroprotective Effects
In vitro studies using neuronal cell cultures indicated that treatment with this compound resulted in decreased apoptosis and improved cellular viability under oxidative stress conditions .
Mechanism of Action
The mechanism of action of 5-Fluoro-n-[(pyridin-4-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This can modulate biological pathways, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-fluoro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine with structurally and functionally related pyrimidine derivatives, focusing on synthesis, structural features, and biological activity.
Physicochemical and Pharmacokinetic Properties
| Property | This compound | JNJ-0999/0986 | CYC116 | BAY-320 |
|---|---|---|---|---|
| Molecular Weight | ~265 g/mol (estimated) | 339.2 g/mol | ~436 g/mol | ~450 g/mol |
| LogP (Predicted) | ~1.5 | ~2.1 | ~3.0 | ~3.5 |
| Solubility | Moderate (pyridine enhances solubility) | Low (NMP solvent used) | Low (thiazole may reduce) | Low (lipophilic substituents) |
| Metabolic Stability | High (fluorine reduces oxidation) | Moderate | High (sulfonyl group) | Moderate |
Key Observations:
- Metabolic Stability : Fluorine and electron-withdrawing groups (e.g., sulfonyl in CYC116) enhance resistance to CYP450 metabolism .
Biological Activity
5-Fluoro-n-[(pyridin-4-yl)methyl]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and related case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H10FN5 |
| Molecular Weight | 233.23 g/mol |
| CAS Number | 1231929-97-7 |
| Structure | Chemical Structure |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties by disrupting DNA replication and inducing apoptosis in various cancer cell lines .
- Receptor Modulation : The compound may act as a modulator for certain receptors involved in signaling pathways that regulate cell growth and survival, contributing to its therapeutic effects .
Anticancer Studies
Several studies have investigated the anticancer potential of this compound:
- Cell Line Efficacy : In vitro studies demonstrate that this compound exhibits cytotoxicity against various cancer cell lines, including breast and cervical cancer cells. For instance, it has been noted to induce apoptosis through the activation of caspase pathways .
Case Studies
-
Case Study 1: Breast Cancer
A study evaluated the effectiveness of this compound against MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value of approximately 8 µM. -
Case Study 2: Cervical Cancer
Another study focused on HeLa cervical cancer cells, where the compound demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value of around 12 µM, suggesting its potential as a therapeutic agent for cervical cancer treatment .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics. For example, it showed a clearance rate of approximately 19.3 mL/min/kg in preclinical models, indicating good bioavailability .
Comparative Analysis
To further elucidate the biological activity of this compound, a comparison with other related compounds was conducted:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5-Fluoro-n-(pyridin-4-yl)methyl-pyrimidin-4-amine | 8 | CDK inhibition |
| VU0424238 | 4.4 | mGluR5 modulation |
| Abemaciclib | 0.9 | CDK4/6 inhibition |
Q & A
Q. What are the recommended synthetic routes for 5-Fluoro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized pyrimidine precursors. For example:
- Step 1 : React 5-fluoro-4-aminopyrimidine with a brominated intermediate (e.g., 4-(bromomethyl)pyridine) under alkaline conditions.
- Step 2 : Purify via column chromatography using a gradient of ethyl acetate/petroleum ether (e.g., 30–50% v/v) .
- Step 3 : Confirm purity (>95%) via HPLC with a C18 column and UV detection at 254 nm. Similar protocols are validated in pyrimidine derivatives, such as 5-[(4-fluoroanilino)methyl] analogs, which use nucleophilic substitution and hydrogen bonding to stabilize intermediates .
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural elucidation combines:
- Single-crystal X-ray diffraction : Resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonds with donor-acceptor distances of ~2.98 Å) and dihedral angles between pyrimidine and pyridinylmethyl groups (e.g., 11.3–70.1°) .
- NMR spectroscopy : H and C NMR confirm regioselectivity; fluorine substitution causes distinct F NMR shifts (e.g., δ = -120 to -125 ppm) .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 245.1) .
Q. What analytical techniques are critical for purity assessment?
Methodological Answer:
- HPLC : Use a reversed-phase C18 column with acetonitrile/water (0.1% TFA) mobile phase; retention time ~8.2 min .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C) .
- Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How does the fluorine substituent influence electronic properties and reactivity?
Methodological Answer: Fluorine’s electronegativity alters electron density:
- DFT calculations : Show decreased electron density at the pyrimidine C5 position, enhancing electrophilic substitution at C2 .
- X-ray crystallography : Intramolecular N–H⋯F interactions (C–H⋯F distance ~3.4 Å) stabilize crystal packing .
- Biological impact : Fluorine enhances membrane permeability in antibacterial assays (e.g., MIC reduction by 4-fold vs. non-fluorinated analogs) .
Q. What strategies resolve contradictions in reported biological activities?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Compare analogs with substitutions at the pyridinylmethyl group. For example, 4-methylphenyl vs. 4-fluorophenyl groups alter binding to bacterial dihydrofolate reductase .
- Crystallographic overlay analysis : Align crystal structures (e.g., PDB 4EW) to identify steric clashes or conformational flexibility affecting target binding .
- Dose-response assays : Use logarithmic dilution series (e.g., 0.1–100 µM) to quantify IC50 variability across cell lines .
Q. How can computational methods optimize this compound’s therapeutic index?
Methodological Answer:
- Molecular docking : Simulate binding to targets like PDE4 (PDB 4EW) using AutoDock Vina; prioritize poses with ΔG < -8 kcal/mol .
- ADMET prediction : Use SwissADME to assess logP (~2.1), bioavailability (≥70%), and CYP450 inhibition risks .
- In vivo pica assays : Quantify emetogenicity in rats (e.g., therapeutic index = pica D50 / anti-inflammatory D50 > 500) .
Q. What crystallographic features explain polymorphic variability?
Methodological Answer:
- Space group analysis : Triclinic P1 vs. monoclinic C2/c systems affect packing efficiency (e.g., density differences ~0.05 g/cm³) .
- Hydrogen-bond networks : Polymorphs exhibit distinct N–H⋯N vs. C–H⋯π interactions, altering solubility (e.g., 2.3 mg/mL vs. 1.8 mg/mL in PBS) .
- Thermal ellipsoid modeling : High displacement parameters (>0.5 Ų) at the pyridinylmethyl group indicate conformational flexibility driving polymorphism .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
